1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride
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Overview
Description
1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride is a chemical compound with the molecular formula C7H13NO.ClH. It is known for its unique bicyclic structure, which includes an oxabicyclo ring fused with an amine group. This compound is often used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-2-oxabicyclo[3.1.1]heptan-5-one.
Reaction Conditions: The key reaction involves the reduction of the ketone group to an amine group using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4, converting the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-2-oxabicyclo[3.1.1]heptan-5-ylmethanamine hydrochloride: This compound has a similar bicyclic structure but differs in the position of the amine group.
5-Methyl-2-oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride: This compound has a methyl group at a different position, leading to variations in its chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[3.1.1]heptan-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-4-7(8,5-6)2-3-9-6;/h2-5,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHFJGQGOFVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361745-69-7 |
Source
|
Record name | 1-methyl-2-oxabicyclo[3.1.1]heptan-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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